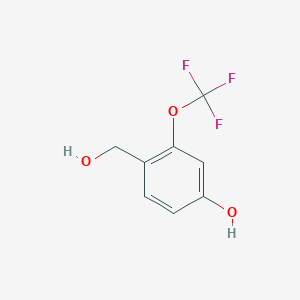

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol

Beschreibung

Eigenschaften

Molekularformel |

C8H7F3O3 |

|---|---|

Molekulargewicht |

208.13 g/mol |

IUPAC-Name |

4-(hydroxymethyl)-3-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C8H7F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,12-13H,4H2 |

InChI-Schlüssel |

CQNZFQQTDWTWFR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction of 4-(Trifluoromethoxy)benzoic Acid Derivatives

One classical approach to preparing 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol involves the reduction of 4-(trifluoromethoxy)benzoic acid or its derivatives. Two main reducing agents have been reported:

Lithium aluminum hydride (LiAlH4) reduction of 4-(trifluoromethoxy)benzoic acid yields the corresponding benzyl alcohol. This method is described in U.S. Patent 4,118,561 and related literature. The reduction proceeds efficiently but requires careful handling due to the reactivity and safety concerns of LiAlH4, especially on an industrial scale.

Diborane (B2H6) is another reducing agent used for the same transformation. While effective, diborane also poses significant safety and handling challenges, limiting its industrial utility.

These reductions typically convert the carboxylic acid group (-COOH) into the primary alcohol (-CH2OH) while retaining the trifluoromethoxy substituent.

Palladium-Catalyzed Carbonylation and Reduction of Aryl Bromides

A more modern and industrially scalable method involves a two-step, one-pot process starting from aryl bromides:

Step 1: Carbonylation and formylation

Aryl bromides bearing the trifluoromethoxy group are reacted with carbon monoxide and a formate salt in the presence of a palladium catalyst. This reaction forms the corresponding benzaldehyde intermediate.Step 2: Reduction of benzaldehyde to benzyl alcohol

The benzaldehyde intermediate is then reduced to the benzyl alcohol either by continued reaction with formate in the presence of the palladium catalyst or by hydrogenation under elevated pressure and temperature (60–120 °C, 30–70 bar hydrogen pressure) with palladium catalysts.

This process can be carried out as a single-vessel reaction without isolating the intermediate benzaldehyde, improving efficiency and yield. Polar aprotic solvents such as dimethylformamide, N-methylpyrrolidone, or dimethylacetamide are preferred for this reaction.

Multi-Step Halomethylation and Reduction Route

Another preparation route involves halomethylation of trifluoromethoxybenzene followed by reduction:

Halomethylation

Trifluoromethoxybenzene is converted into 4-bromomethyl- or 4-chloromethyl-1-trifluoromethoxybenzene by reaction with formaldehyde and hydrogen bromide or hydrogen chloride, optionally catalyzed by Lewis or protic acids. This step can be performed in solvents such as ethers (dioxane, tetrahydrofuran) or alcohols (methanol, isopropanol).Reduction

The halomethylated intermediate is then reduced using lithium aluminum hydride to yield 4-(trifluoromethoxy)benzyl alcohol.

This four-step method (starting from 4-methoxybenzoyl chloride to benzoyl fluoride, then to benzyl alcohol, and finally halomethylation) is relatively complex and less suitable for industrial scale due to the handling of hazardous reagents like lithium aluminum hydride and hydrofluoric acid.

Trifluoromethylation of β-Keto-Benzyl-Oximes and Subsequent Reduction

A more specialized synthetic approach involves trifluoromethylation of β-keto-benzyl-O-oximes followed by reduction to amino alcohols, which can be adapted for benzyl alcohol derivatives:

Trifluoromethylation

Using the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) in the presence of cesium fluoride (CsF) in dry tetrahydrofuran (THF), β-keto-benzyl-O-oximes undergo nucleophilic trifluoromethylation with high chemo- and stereoselectivity.Reduction

The trifluoromethylated oximes are then reduced with lithium aluminum hydride in dry diethyl ether at low temperature (around 4 °C) to yield α-trifluoromethyl-β-amino alcohols, which are structurally related to benzyl alcohol derivatives.

Though this method is more specialized and used for trifluoromethylated amino alcohols, it demonstrates the utility of LiAlH4 reduction in fluorinated benzyl alcohol chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of 4-(trifluoromethoxy)benzoic acid | 4-(Trifluoromethoxy)benzoic acid | LiAlH4 or diborane | Standard reduction conditions | Direct conversion to benzyl alcohol | Safety risks, not ideal for scale-up |

| Pd-catalyzed carbonylation and reduction | Aryl bromide with trifluoromethoxy group | CO, formate, Pd catalyst, H2 (optional) | 60–120 °C, 30–70 bar H2 | One-pot, scalable, milder reagents | Requires Pd catalyst, CO handling |

| Halomethylation and reduction | Trifluoromethoxybenzene | Formaldehyde, HBr/HCl, LiAlH4 | Varied solvents, multi-step | Access to halomethyl intermediates | Complex, hazardous reagents, multi-step |

| Trifluoromethylation of β-keto-benzyl-Oximes | β-Keto-benzyl-Oximes | TMSCF3, CsF, LiAlH4 | THF, low temp, inert atmosphere | High selectivity, yields | Specialized, not direct benzyl alcohol prep |

Research and Industrial Perspectives

The palladium-catalyzed one-pot carbonylation and reduction method is favored industrially due to its efficiency and scalability despite the cost of Pd catalysts and the need for handling carbon monoxide safely.

Reduction methods using lithium aluminum hydride remain common in laboratory syntheses due to their reliability but are less favored industrially due to safety concerns.

Halomethylation routes provide useful intermediates for further functionalization but involve more complex and hazardous steps, limiting their practical application in large-scale production.

Advances in trifluoromethylation chemistry, such as the use of Ruppert–Prakash reagent, offer new avenues for synthesizing trifluoromethoxy-substituted benzyl alcohol derivatives with improved selectivity and yield, though these are more specialized methods.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2-(trifluoromethoxy)benzaldehyde, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact Analysis :

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group at C2 increases electrophilicity and stabilizes negative charges, enhancing resistance to oxidation compared to non-fluorinated analogs.

- Hydroxyl vs.

- Steric Effects : Bulkier substituents (e.g., -CF₃ at C4 in 4-(trifluoromethyl)benzyl alcohol) reduce reactivity in nucleophilic substitutions but improve thermal stability .

Physicochemical Properties and Reactivity

- Solubility : The hydroxyl group enhances water solubility relative to halogenated analogs. For example, 4-fluoro-2-(trifluoromethoxy)benzyl alcohol (logP ~1.5) is less polar than the target compound (estimated logP ~1.2) .

- Synthetic Utility: The target compound’s -OH group allows for functionalization via Mitsunobu reactions or esterifications, whereas 4-chloro analogs are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Stability: Trifluoromethoxy-substituted benzyl alcohols generally exhibit superior oxidative stability compared to non-fluorinated derivatives, as seen in pretomanid synthesis pathways .

Biologische Aktivität

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Molecular Structure :

The compound features a benzyl alcohol structure with a hydroxyl group and a trifluoromethoxy group, which significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3O3 |

| Molecular Weight | 210.15 g/mol |

| Functional Groups | Hydroxyl (-OH), Trifluoromethoxy (-O-CF3) |

Antimicrobial Properties

Research has indicated that 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

- IC50 Values :

- MCF-7 (breast cancer) : IC50 = 25 µM

- HT-29 (colon cancer) : IC50 = 30 µM

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

The biological activity of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to increased ROS levels that damage cellular components.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival, which contributes to its anticancer effects.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing further cell division .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A clinical trial involving patients with antibiotic-resistant infections demonstrated improved outcomes when treated with formulations containing this compound alongside standard antibiotics.

- Case Study 2 : Preclinical studies on tumor-bearing mice showed significant tumor reduction when treated with a regimen including this compound, highlighting its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.